molecular formula C8H16N2S B1507478 4-(Pyrrolidin-3-yl)thiomorpholine

4-(Pyrrolidin-3-yl)thiomorpholine

Cat. No.: B1507478
M. Wt: 172.29 g/mol
InChI Key: GIWNFPVLTSATQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrrolidin-3-yl)thiomorpholine is a thiomorpholine derivative characterized by a six-membered thiomorpholine ring (containing one sulfur and one nitrogen atom) fused to a pyrrolidine moiety. Key derivatives include its 1,1-dioxide sulfone form (e.g., (R)- or (S)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride, CAS 1015443-63-6), which enhances polarity and metabolic stability .

Synthesis: The compound is typically synthesized via nucleophilic aromatic substitution or transition metal-free N-arylation reactions. For example, derivatives like 4-(4-nitrophenyl)thiomorpholine are prepared by reacting 4-fluoronitrobenzene with thiomorpholine in acetonitrile or 1-butanol .

Applications: Thiomorpholine derivatives are prominent in drug development, particularly as kinase inhibitors, antimycobacterial agents, and precursors for amide-coupling reactions. The sulfur atom in thiomorpholine increases lipophilicity compared to morpholine, while its oxidation to sulfoxides or sulfones introduces metabolically labile sites for controlled degradation .

Properties

Molecular Formula

C8H16N2S

Molecular Weight

172.29 g/mol

IUPAC Name

4-pyrrolidin-3-ylthiomorpholine

InChI

InChI=1S/C8H16N2S/c1-2-9-7-8(1)10-3-5-11-6-4-10/h8-9H,1-7H2

InChI Key

GIWNFPVLTSATQD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2CCSCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares 4-(Pyrrolidin-3-yl)thiomorpholine with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties
This compound C₈H₁₆N₂S 172.29 Thiomorpholine core with pyrrolidine substituent; moderate lipophilicity Intermediate in kinase inhibitors; used in stereoselective synthesis
4-(4-Nitrophenyl)thiomorpholine C₁₀H₁₂N₂O₂S 224.28 Aromatic nitro group; chair conformation with axial aryl group Precursor for antidiabetic, antimycobacterial agents; exhibits C–H···O dimerization
4-(Thiazol-2-yl)morpholine C₇H₁₀N₂OS 170.23 Morpholine core with thiazole substituent; higher polarity Limited data; potential use in heterocyclic chemistry
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide C₇H₁₄N₂O₂S 202.27 Sulfone group; rigid bicyclic structure Explored in high-throughput medicinal chemistry for improved solubility
(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride C₈H₁₈Cl₂N₂O₂S 277.21 Chiral sulfone derivative; hydrochloride salt Enhanced metabolic stability; used in enantioselective drug design

Key Research Findings

A. Crystal Packing and Supramolecular Interactions
  • 4-(4-Nitrophenyl)thiomorpholine forms centrosymmetric dimers via C–H···O hydrogen bonds between methylene groups adjacent to sulfur and nitro oxygen atoms. This contrasts with its morpholine analogue, which lacks sulfur-mediated interactions and exhibits less efficient aromatic stacking .
  • The thiomorpholine ring adopts a chair conformation , with the nitroaryl group in an axial position. This geometry optimizes steric and electronic interactions, influencing solubility and crystallinity .
B. Impact of Sulfur vs. Oxygen
  • Replacing oxygen in morpholine with sulfur (to form thiomorpholine) increases lipophilicity (logP +0.5–1.0), enhancing blood-brain barrier penetration. However, sulfur’s susceptibility to oxidation necessitates stabilization via sulfone formation (1,1-dioxide derivatives) for prolonged activity .
  • Sulfone derivatives (e.g., 1,1-dioxide) exhibit higher polarity and metabolic stability, making them preferable for renal-targeted therapies .

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